molecular formula C24H25N3O2S B2879939 N1-(2,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898424-36-7

N1-(2,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2879939
CAS RN: 898424-36-7
M. Wt: 419.54
InChI Key: YIDZLUXCCVYRPK-UHFFFAOYSA-N
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Description

N1-(2,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as DIMATE, is a novel compound that has gained attention in the scientific community due to its potential for use in various research applications.

Scientific Research Applications

Receptor Agonist Properties and Synthetic Intermediates

N1-(2,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, due to its structural complexity and functional groups, may share similarities with compounds that have been studied for their receptor agonist properties and use as synthetic intermediates. For example, compounds with indole and thiophene derivatives have been investigated for their binding affinities to various receptors, demonstrating agonist activity at the 5-HT1D receptors. Such compounds are important in the development of novel therapeutic agents for neurological disorders (Barf et al., 1996).

Synthesis of Di- and Mono-Oxalamides

The synthetic methodologies applicable to N1-(2,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide may involve steps similar to those described for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. These methodologies provide a straightforward approach to such compounds, potentially useful in pharmaceutical synthesis and research (Mamedov et al., 2016).

Hybrid Molecular-Based Magnets

Compounds containing oxalamide groups might find application in the design and synthesis of hybrid molecular-based magnets. These materials, which integrate organic components with magnetic behavior, are of significant interest for their potential uses in information storage and quantum computing. Research into such compounds has demonstrated the feasibility of creating materials that exhibit both magnetic properties and other functionalities, such as nonlinear optical behavior (Lacroix et al., 2001).

Polymerization Processes

The chemical structure of N1-(2,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide suggests it could be a precursor or participant in polymerization processes. Studies on similar compounds have shown the potential for creating polymers with specific configurations and properties, which could be tailored for various applications ranging from materials science to biomedicine (Kobayashi et al., 1999).

Bioisosteric Analogues and Medicinal Chemistry

Indole and thiophene derivatives, similar to N1-(2,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, have been explored as bioisosteric analogues in medicinal chemistry. These studies aim to discover compounds with desirable pharmacological profiles for the development of new drugs. The variations in the electronic and structural properties of these compounds allow for the modulation of their interaction with biological targets, offering a pathway for the optimization of therapeutic efficacy and safety (Blair et al., 1999).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-16-9-10-19(17(2)14-16)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDZLUXCCVYRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

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